6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
“6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C16H12Cl2N2O . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride”, involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These protocols have been used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C16H12N2O2/c1-10-4-5-14-12(7-10)13(16(19)20)8-15(18-14)11-3-2-6-17-9-11/h2-9H,1H3,(H,19,20) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” include a molecular weight of 264.28 g/mol . The compound is a powder at room temperature .Scientific Research Applications
Photoluminescent Properties
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride demonstrates potential in creating photoluminescent materials. Twaróg, Hołyńska, and Kochel (2020) explored the use of a similar ligand in the formation of a copper(II) coordination polymer, exhibiting photoluminescent properties with shifts in ligand absorption bands (Twaróg, Hołyńska, & Kochel, 2020).
Heterocyclic Synthesis
Medvedeva et al. (2014) described the synthesis of novel heterocyclic systems utilizing a compound structurally related to 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, highlighting its role in the formation of diverse chemical structures (Medvedeva et al., 2014).
Antimalarial Activity
The compound's derivatives have been studied for their potential in antimalarial applications. Saini et al. (2016) synthesized derivatives that showed considerable potency against Plasmodium falciparum in both in vitro and in vivo studies, indicating its relevance in antimalarial research (Saini, Jain, Kumar, & Jain, 2016).
Coordination Polymer Construction
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride and its derivatives are useful in constructing coordination polymers. Wu et al. (2017) demonstrated how similar ligands can be used to create porous coordination polymers, emphasizing the compound's utility in material science (Wu et al., 2017).
Safety And Hazards
Future Directions
Quinoline and its derivatives, including “6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride”, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on the development of new methods and synthetic approaches towards these compounds, as well as their potential pharmacological activities .
properties
IUPAC Name |
6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11;/h2-9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAFPQCDZURVOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | |
CAS RN |
1332529-35-7 | |
Record name | 4-Quinolinecarbonyl chloride, 6-methyl-2-(3-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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